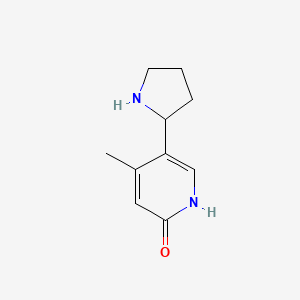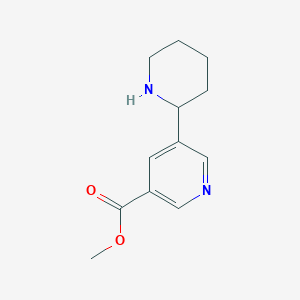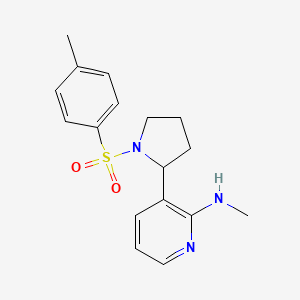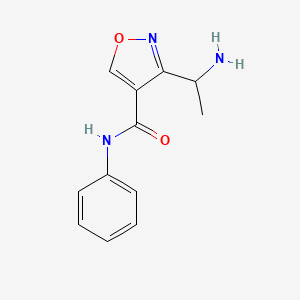
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol is a compound that features a pyridine ring substituted with a methyl group and a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol typically involves multi-step reactions. One common method starts with the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine . The reaction conditions often involve refluxing in ethanol, followed by concentration under reduced pressure and recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of pyrrolidine-substituted pyridines.
科学的研究の応用
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The compound’s effects are mediated through binding to active sites or allosteric sites on target molecules, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but different pharmacological profiles.
Prolinol: A pyrrolidine derivative used in various chemical reactions and as a chiral auxiliary.
Uniqueness
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
4-methyl-5-pyrrolidin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-7-5-10(13)12-6-8(7)9-3-2-4-11-9/h5-6,9,11H,2-4H2,1H3,(H,12,13) |
InChIキー |
HYFFGDHHIQTSFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC=C1C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(S)-Tert-butyl-3-(7-carbamoyl-2-(4-chlorophenyl)thieno[3,2-C]pyridin-4-ylamino)piperidine-1-carboxylate](/img/structure/B11804044.png)




